Z-360

Descripción

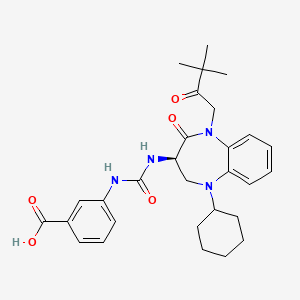

Structure

3D Structure

Propiedades

IUPAC Name |

3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O5/c1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37/h7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJCCFFEBCOOIE-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209219-38-5 |

Source

|

| Record name | Z-360 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209219385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NASTORAZEPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22TMY97SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Z-360 (Nastorazepide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-360, also known as Nastorazepide, is a potent and selective, orally active antagonist of the cholecystokinin-2 (CCK2) receptor, a G-protein coupled receptor implicated in various physiological and pathological processes. This technical guide delineates the molecular mechanism of action of this compound, with a primary focus on its application in pancreatic cancer and associated pain management. The document summarizes key preclinical and clinical findings, details the experimental methodologies employed in its characterization, and provides visual representations of the signaling pathways it modulates.

Introduction

This compound is a 1,5-benzodiazepine derivative that has demonstrated significant potential as a therapeutic agent, particularly as an adjunct therapy in pancreatic cancer. Its primary molecular target is the CCK2 receptor, also known as the gastrin receptor. Gastrin and its receptor are known to play a role in the proliferation and survival of various cancer cells, including those of the pancreas. Furthermore, the signaling pathways downstream of CCK2 receptor activation are implicated in the complex mechanisms of cancer-related pain. This compound exerts its therapeutic effects by competitively inhibiting the binding of endogenous ligands, such as gastrin and cholecystokinin, to the CCK2 receptor, thereby attenuating downstream signaling cascades involved in tumor growth and nociception.

Core Mechanism of Action: CCK2 Receptor Antagonism

The fundamental mechanism of this compound is its high-affinity binding to the CCK2 receptor, preventing its activation by endogenous ligands.

Binding Affinity and Selectivity

This compound exhibits a high affinity for the human CCK2 receptor, as determined by radioligand binding assays.

| Parameter | Value | Cell Line | Radioligand | Reference |

| Ki | 0.47 nM | Human CCK-2 receptor expressing cells | [3H]CCK-8 | [1] |

Signaling Pathways Modulated by this compound

By blocking the CCK2 receptor, this compound influences multiple downstream signaling pathways that are crucial for cancer progression and pain signaling.

Inhibition of Pro-survival Signaling in Pancreatic Cancer

In pancreatic cancer models, this compound has been shown to inhibit gastrin-induced pro-survival signaling. A key pathway affected is the PI3K/Akt signaling cascade.

-

Akt Phosphorylation: this compound has been observed to reduce the phosphorylation of Akt (also known as protein kinase B or PKB), a critical node in cell survival and proliferation pathways.

Attenuation of Angiogenesis

This compound has demonstrated the ability to counteract the pro-angiogenic effects of certain chemotherapeutic agents.

-

VEGF Expression: In combination with gemcitabine, this compound suppresses the induction of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis.

Modulation of Pain Signaling Pathways

A significant aspect of this compound's therapeutic potential lies in its analgesic effects in the context of cancer-induced pain. This is achieved through the disruption of a specific inflammatory and neuronal signaling cascade.

-

Suppression of Interleukin-1β (IL-1β) Production: this compound inhibits the production of the pro-inflammatory cytokine IL-1β in the tumor microenvironment.

-

Downregulation of Ephrin B1 Expression: The reduction in IL-1β leads to the prevention of the upregulation of ephrin B1 gene expression in dorsal root ganglia.

-

Inhibition of NR2B Phosphorylation: Consequently, the phosphorylation of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor in the spinal cord is inhibited. This is a critical step in central sensitization and the perception of pain.

Preclinical and Clinical Data

Preclinical Efficacy in Pancreatic Cancer Models

| Study Type | Animal Model | Treatment | Key Findings |

| Xenograft | Mice with PANC-1 subcutaneous xenografts | This compound + Gemcitabine | Significant inhibition of tumor growth compared to either agent alone. |

| Orthotopic | Mice with PANC-1 orthotopic xenografts | This compound + Gemcitabine | Prolonged survival compared to vehicle control. |

Clinical Trial Data in Advanced Pancreatic Cancer

| Trial Phase | Patient Population | Treatment Arms | Key Outcomes |

| Phase Ib/IIa | Advanced Pancreatic Cancer | This compound (120 mg, 240 mg) + Gemcitabine vs. Placebo + Gemcitabine | This compound was safe and well-tolerated. A higher proportion of patients in the this compound groups reported improvement in pain. |

Experimental Protocols

The following sections describe the general methodologies used to elucidate the mechanism of action of this compound. For specific, detailed protocols, including reagent concentrations, incubation times, and instrument settings, it is recommended to consult the primary research articles cited.

CCK2 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the CCK2 receptor.

-

General Procedure:

-

Membrane preparations from cells expressing the human CCK2 receptor are incubated with a radiolabeled ligand (e.g., [3H]CCK-8) and varying concentrations of this compound.

-

After reaching equilibrium, the bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Western Blot Analysis for Phosphorylated Proteins (p-Akt, p-NR2B)

-

Objective: To quantify the levels of phosphorylated Akt and NR2B in response to this compound treatment.

-

General Procedure:

-

Cells or tissues are lysed in a buffer containing phosphatase and protease inhibitors.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-Akt, anti-p-NR2B).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is often stripped and re-probed with an antibody against the total protein to normalize for loading differences.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β

-

Objective: To measure the concentration of IL-1β in biological samples (e.g., tissue homogenates, cell culture supernatants).

-

General Procedure:

-

A 96-well plate is coated with a capture antibody specific for IL-1β.

-

Samples and standards of known IL-1β concentrations are added to the wells.

-

After incubation and washing, a detection antibody, also specific for IL-1β and typically biotinylated, is added.

-

Following another incubation and wash step, a streptavidin-HRP conjugate is added.

-

A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength.

-

The concentration of IL-1β in the samples is determined by comparison to the standard curve.

-

Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Ephrin B1 Gene Expression

-

Objective: To quantify the mRNA levels of ephrin B1.

-

General Procedure:

-

Total RNA is extracted from cells or tissues.

-

The RNA is reverse transcribed into complementary DNA (cDNA).

-

The cDNA is used as a template for real-time PCR with primers specific for the ephrin B1 gene.

-

A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification of the PCR product in real-time.

-

The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target mRNA, is determined.

-

The relative expression of ephrin B1 is calculated after normalization to a housekeeping gene (e.g., GAPDH, β-actin).

-

Visualizations

Figure 1. this compound inhibits pro-survival signaling in pancreatic cancer cells.

Figure 2. this compound attenuates cancer-induced pain signaling.

Figure 3. General workflow for Western blot analysis.

References

Z-360: A Potent and Selective CCK-2 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Z-360, also known as Nastorazepide, is a potent, orally active, and selective non-peptide antagonist of the cholecystokinin-2 (CCK-2) receptor, which is also recognized as the gastrin receptor.[1] As a 1,5-benzodiazepine derivative, this compound has demonstrated high-affinity binding to the CCK-2 receptor and has been extensively investigated for its therapeutic potential, particularly in the realm of oncology.[1][2] Gastrin, acting through the CCK-2 receptor, has been implicated in the proliferation and progression of various cancers, including pancreatic, gastric, and colorectal cancers.[2][3] this compound exerts its biological effects by competitively inhibiting the binding of gastrin and cholecystokinin to the CCK-2 receptor, thereby blocking downstream signaling pathways that promote tumor growth, angiogenesis, and survival.[3][4] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its binding affinity, functional antagonism, and in vivo efficacy, along with detailed experimental protocols and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: Receptor Binding Affinity of this compound

| Compound | Receptor | Radioligand | Cell Line | Ki (nM) |

| This compound | Human CCK-2 | [3H]CCK-8 | CHO cells | 0.47[1][3] |

Table 2: In Vitro Functional Antagonism of this compound and its Analogs

| Compound | Assay | Cell Line | Agonist | IC50 (nM) |

| This compound analog (PEG4) | Calcium Mobilization | A431-CCK2R | Gastrin-17 | 3.31[5] |

| This compound analog (PEG6) | Calcium Mobilization | A431-CCK2R | Gastrin-17 | 4.11[5] |

| This compound analog (PEG12) | Calcium Mobilization | A431-CCK2R | Gastrin-17 | 10.4[5] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Treatment | Tumor Growth Inhibition (%) | Survival Benefit | Reference |

| MiaPaCa2 (subcutaneous) | This compound (100 mg/kg, oral) | 41.7 (P<0.01) | - | [3] |

| PANC-1 (subcutaneous) | This compound + Gemcitabine | 27.1 (vs Gemcitabine alone, P<0.05) | Median survival: 57 vs 49 days (control) | [3] |

| Gastric Ascites | This compound | - | Increased survival (p=0.011) | [6] |

| Hepatic Metastasis | This compound | 81 (p=0.02) | - | [6] |

| Orthotopic Pancreatic | This compound + Gemcitabine | 84 (vs single agents, p=0.002) | - | [6] |

CCK-2 Receptor Signaling Pathway

The CCK-2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[7][8] Upon activation by its ligands, gastrin or cholecystokinin, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to cellular responses such as proliferation and secretion.[7][9] Furthermore, CCK-2 receptor activation has been shown to engage the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[3] this compound, as a competitive antagonist, blocks the initial ligand binding, thereby inhibiting this entire signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

CCK-2 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of this compound for the human CCK-2 receptor using a radiolabeled ligand.

Workflow Diagram:

Methodology:

-

Cell Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing the human CCK-2 receptor.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors) and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer or sonication.

-

Centrifuge the homogenate at low speed to pellet nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]CCK-8, and varying concentrations of this compound.

-

For total binding, omit the competing ligand. For non-specific binding, add a high concentration of a non-labeled CCK-2 receptor ligand (e.g., unlabeled gastrin).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize the CCK-2 receptor-mediated increase in intracellular calcium.

Methodology:

-

Cell Preparation:

-

Seed cells expressing the CCK-2 receptor (e.g., A431-CCK2R) into a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Antagonist Treatment and Agonist Stimulation:

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Place the plate in a fluorescence plate reader capable of kinetic reads.

-

Inject a fixed concentration of a CCK-2 receptor agonist (e.g., Gastrin-17) into the wells while simultaneously measuring the fluorescence intensity.

-

-

Data Acquisition and Analysis:

-

Record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

-

Western Blot for Akt Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of Akt, a downstream effector in the CCK-2 receptor signaling pathway.

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells (e.g., pancreatic cancer cell lines) to 70-80% confluency.

-

Treat the cells with this compound for a specified time, with or without subsequent stimulation with a CCK-2 receptor agonist like gastrin.

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt or a housekeeping protein like β-actin.

-

Quantify the band intensities using densitometry software.

-

Express the level of phosphorylated Akt as a ratio to total Akt.

-

In Vivo Pancreatic Cancer Xenograft Model

This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound, alone or in combination with other therapeutic agents.

Workflow Diagram:

Methodology:

-

Cell Culture and Implantation:

-

Culture a human pancreatic cancer cell line (e.g., PANC-1 or MiaPaCa2) under standard conditions.

-

Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

-

For subcutaneous models, inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

For orthotopic models, surgically implant the cells into the pancreas of the mice.

-

-

Treatment Administration:

-

Once the tumors reach a predetermined size, randomize the mice into different treatment groups.

-

Administer this compound, typically via oral gavage, at the desired dose and schedule.

-

Administer other treatments, such as gemcitabine, according to the established protocol (e.g., intraperitoneal injection).

-

-

Tumor and Health Monitoring:

-

Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitor the body weight and overall health of the animals throughout the study.

-

-

Endpoint Analysis:

-

At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice.

-

Excise the tumors and measure their final weight.

-

The tumor tissue can be processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or for Western blot analysis.

-

Conclusion

This compound is a well-characterized CCK-2 receptor antagonist with high affinity and potent in vitro and in vivo activity. The data presented in this guide highlight its potential as a therapeutic agent, particularly in the context of cancers where the gastrin/CCK-2 receptor axis plays a significant role. The detailed protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of this compound and other CCK-2 receptor antagonists. The visualization of the signaling pathway and experimental workflows aims to provide a clear and concise understanding of the mechanisms and methodologies involved in the preclinical evaluation of this compound.

References

- 1. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]

- 2. Nonpeptidic Z360-Analogs Tagged with Trivalent Radiometals as Anti-CCK2R Cancer Theranostic Agents: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crude Membrane Fractionation of Cultured Cells [protocols.io]

- 4. thno.org [thno.org]

- 5. innoprot.com [innoprot.com]

- 6. revvity.com [revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Z-360: A Technical Guide to its Inhibitory Role on IL-1β, Ephrin B1, VEGF, and HIF-1α

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-360, also known as nastorazepide, is an orally active, potent, and selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor.[1][2] It is a 1,5-benzodiazepine derivative that has demonstrated therapeutic potential in oncology, particularly in pancreatic cancer, through its multifaceted mechanism of action.[2][3] This technical guide provides an in-depth overview of the core mechanisms by which this compound inhibits key signaling molecules involved in inflammation, angiogenesis, and tumor progression: Interleukin-1β (IL-1β), ephrin B1, Vascular Endothelial Growth Factor (VEGF), and Hypoxia-Inducible Factor-1alpha (HIF-1α).

Core Mechanism of Action: CCK2 Receptor Antagonism

This compound exerts its primary effect by blocking the CCK2 receptor, thereby inhibiting the downstream signaling pathways initiated by its ligands, gastrin and cholecystokinin (CCK).[1][2] Gastrin, a hormone that stimulates gastric acid secretion, has also been implicated in promoting the growth of various cancers, including pancreatic cancer, through the CCK2 receptor.[2] By antagonizing this receptor, this compound disrupts a cascade of events that contribute to tumor proliferation and survival.

Quantitative Data on this compound Inhibition

The following tables summarize the available quantitative data regarding the inhibitory activity of this compound.

Table 1: this compound Receptor Binding Affinity

| Parameter | Value | Receptor | Assay Type | Reference |

| Ki | 0.47 nM | Human CCK2 Receptor | [3H]CCK-8 specific binding | [1][2] |

| IC50 | 1.2 ± 0.5 nM | Human CCK2 Receptor | Competition assay against [125I][I-Tyr12,Leu15]gastrin-17 | [4] |

Table 2: Preclinical Efficacy of this compound in Pancreatic Cancer Models

| Model | Treatment | Effect | Quantitative Data | Reference |

| MiaPaCa2 subcutaneous xenograft | This compound (100 mg/kg, oral) | Inhibition of tumor growth | 41.7% inhibition (P<0.01) | [2] |

| PANC-1 subcutaneous xenograft | This compound + Gemcitabine | Inhibition of tumor growth | 27.1% inhibition compared to gemcitabine alone (P<0.05) | [2] |

| PANC-1 orthotopic xenograft | This compound + Gemcitabine | Prolonged survival | Median survival of 57 days vs. 49 days for vehicle control (P<0.05) | [2] |

Inhibition of IL-1β and Ephrin B1

A significant aspect of this compound's mechanism involves the suppression of the pro-inflammatory cytokine IL-1β. In a preclinical model of cancer-induced pain, this compound treatment was shown to suppress the production of IL-1β in the cancer-inoculated region.[5] This reduction in IL-1β subsequently leads to the inhibition of ephrin B1 gene expression in the dorsal root ganglia (DRGs).[5] Ephrin B1 is a membrane-bound ligand that, through reverse signaling, can contribute to pain sensitization and neuronal plasticity.[5]

The signaling cascade initiated by this compound's inhibition of the CCK receptor, leading to the suppression of IL-1β and ephrin B1, is depicted below.

Inhibition of VEGF and HIF-1α

While direct quantitative data on this compound's inhibition of VEGF and HIF-1α is limited in the public domain, the mechanism is believed to be linked to its primary action on the CCK2 receptor and subsequent downstream effects.

-

Gastrin-Induced Angiogenesis: Gastrin has been shown to promote angiogenesis by activating the HIF-1α/β-catenin/VEGF signaling pathway in gastric cancer.[6] By blocking the CCK2 receptor, this compound is expected to inhibit this gastrin-induced pro-angiogenic signaling.

-

IL-1β-Mediated Upregulation: The pro-inflammatory cytokine IL-1β, which is suppressed by this compound, has been demonstrated to induce the expression of both VEGF and HIF-1α.[7][8][9] Therefore, the inhibition of IL-1β production by this compound likely contributes to the downregulation of these key angiogenic factors.

The proposed indirect mechanism of this compound on VEGF and HIF-1α is illustrated in the following diagram.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's inhibitory effects. These are generalized protocols based on standard laboratory practices and should be optimized for specific experimental conditions.

Measurement of IL-1β Production (ELISA)

This protocol outlines the steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify IL-1β in cell culture supernatants or other biological samples.

Materials:

-

IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

-

96-well microplate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Recombinant IL-1β standard

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound antibody.

-

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Sample and Standard Incubation: Add standards of known IL-1β concentrations and experimental samples to the wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add the substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stopping the Reaction: Stop the reaction by adding the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of IL-1β in the experimental samples.

Quantification of Ephrin B1 mRNA Expression (qRT-PCR)

This protocol describes the quantification of ephrin B1 mRNA levels from dorsal root ganglia (DRG) tissue using quantitative real-time polymerase chain reaction (qRT-PCR).

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for ephrin B1 and a reference gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from DRG tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for ephrin B1 and the reference gene in separate wells of a qPCR plate.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for ephrin B1 and the reference gene. Calculate the relative expression of ephrin B1 using the ΔΔCt method, normalizing to the reference gene expression.

Detection of Phosphorylated NR2B (Western Blot)

This protocol details the detection of phosphorylated N-methyl-D-aspartate receptor subunit NR2B (pNR2B) in spinal cord tissue lysates by Western blotting.

Materials:

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against pNR2B

-

Primary antibody against total NR2B or a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize spinal cord tissue in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

Sample Preparation: Mix a defined amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against pNR2B overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with wash buffer for 10 minutes each.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total NR2B or a loading control to normalize the pNR2B signal.

Conclusion

This compound demonstrates a clear inhibitory effect on IL-1β and ephrin B1 through its primary mechanism as a CCK2 receptor antagonist. The suppression of these molecules provides a strong rationale for its use in conditions where inflammation and neuronal sensitization play a role, such as cancer-induced pain. Furthermore, the indirect evidence strongly suggests that this compound also downregulates the pro-angiogenic factors VEGF and HIF-1α by inhibiting the signaling cascades initiated by gastrin and IL-1β. This multifaceted inhibitory profile positions this compound as a promising therapeutic agent in oncology, warranting further investigation to fully elucidate the quantitative aspects of its impact on the VEGF/HIF-1α axis and to explore its full clinical potential.

References

- 1. VEGF Promotes Glycolysis in Pancreatic Cancer via HIF1α Up-Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Visualization and modeling of inhibition of IL-1β and TNF-α mRNA transcription at the single-cell level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spinal cord NR1 serine phosphorylation and NR2B subunit suppression following peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. Gastrin promotes angiogenesis by activating HIF-1α/β-catenin/VEGF signaling in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of vascular endothelial growth factor gene expression by interleukin-1 beta in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IL-1beta induces VEGF, independently of PGE2 induction, mainly through the PI3-K/mTOR pathway in renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of VEGF gene transcription by IL-1 beta is mediated through stress-activated MAP kinases and Sp1 sites in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Z-360 on Akt and NR2B Phosphorylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular effects of Z-360, an orally active cholecystokinin-2 (CCK2)/gastrin receptor antagonist, on the phosphorylation of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B. While some commercial suppliers suggest an effect on Akt phosphorylation, this guide will focus on the peer-reviewed, published data regarding NR2B, as robust primary evidence for the modulation of Akt phosphorylation by this compound is not currently available in the public scientific literature.

Introduction to NR2B and its Role in Cellular Signaling

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. The NR2B subunit, in particular, is a key component whose phosphorylation state significantly modulates receptor activity and downstream signaling cascades. Aberrant NR2B phosphorylation has been implicated in various pathological conditions, including chronic pain and neurological disorders, making it a significant target for therapeutic intervention.[1][2][3]

This compound and its Impact on NR2B Phosphorylation

This compound, also known as Nastorazepide, has been investigated for its therapeutic potential in pancreatic cancer and associated pain.[4][5] Preclinical studies have elucidated a mechanism by which this compound alleviates cancer-induced pain through the modulation of NR2B phosphorylation in the spinal cord.[4][6]

Signaling Pathway of this compound's Effect on NR2B Phosphorylation

The proposed mechanism involves the suppression of interleukin-1β (IL-1β) production in the cancerous region by this compound. This reduction in IL-1β leads to a downstream decrease in the expression of ephrin B1 in the dorsal root ganglia (DRGs). Ephrin B1 is known to enhance the tyrosine phosphorylation of NR2B in the spinal cord via the Eph B receptor. By inhibiting this cascade, this compound effectively reduces the phosphorylation of NR2B.[4]

Quantitative Data on NR2B Phosphorylation

The following table summarizes the quantitative effect of this compound on the phosphorylation of Tyr-1472 on the NR2B subunit in a mouse model of cancer-induced pain.[6]

| Treatment Group | Dosage | Effect on NR2B Phosphorylation (Tyr-1472) |

| Vehicle Control | - | 210% increase compared to normal control |

| This compound | 100 mg/kg | 62.5% suppression compared to vehicle control |

The Unconfirmed Role of this compound on Akt Phosphorylation

While MedChemExpress, a supplier of research chemicals, states that Nastorazepide (this compound) reduces Akt phosphorylation, there is a notable absence of primary, peer-reviewed scientific literature to substantiate this claim.[5] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its modulation has significant therapeutic implications.[7][8][9] However, without published experimental data, the effect of this compound on Akt phosphorylation remains speculative. Researchers are advised to independently verify this claim through rigorous experimentation.

Experimental Protocols

The following is a detailed methodology for assessing NR2B phosphorylation, as adapted from the key study on this compound.[4][6]

Western Blotting for NR2B Phosphorylation

This protocol outlines the key steps for determining the phosphorylation state of NR2B in spinal cord tissue samples.

1. Tissue Preparation and Protein Extraction:

-

Spinal cords are rapidly dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

The homogenate is centrifuged to pellet cellular debris.

-

The supernatant containing the total protein lysate is collected.

2. Protein Quantification:

-

The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of proteins for electrophoresis.

3. SDS-PAGE and Western Blotting:

-

An equal amount of protein from each sample is mixed with Laemmli buffer, heated to denature the proteins, and then loaded onto a polyacrylamide gel.

-

The proteins are separated by size via SDS-PAGE.

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of NR2B (e.g., anti-pNR2B Tyr-1472).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized and quantified using an imaging system.

-

To normalize the data, the membrane is often stripped and re-probed with an antibody against total NR2B or a housekeeping protein like β-actin or GAPDH.

Conclusion

The available scientific evidence robustly demonstrates that this compound inhibits the phosphorylation of the NMDA receptor subunit NR2B at tyrosine 1472. This effect is mediated through the suppression of an IL-1β-induced signaling cascade. This mechanism provides a solid rationale for the analgesic properties of this compound observed in preclinical models of cancer pain. In contrast, the assertion that this compound reduces Akt phosphorylation is not currently supported by published, peer-reviewed research. Therefore, further investigation is warranted to clarify the full spectrum of this compound's molecular targets and its potential effects on the Akt signaling pathway. Professionals in drug development and research should consider these findings when evaluating the therapeutic potential and mechanism of action of this compound.

References

- 1. Inhibition of NR2B phosphorylation restores alterations in NMDA receptor expression and improves functional recovery following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Memory Enhancement by Targeting Cdk5 Regulation of NR2B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic regulation of phosphorylation of NMDA receptor GluN2B subunit tyrosine residues mediates ketamine rapid antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/Akt promotes feedforward mTORC2 activation through IKKα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory phosphorylation of GSK-3β by AKT, PKA, and PI3K contributes to high NaCl-induced activation of the transcription factor NFAT5 (TonEBP/OREBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Pre-clinical Evaluation of Z-360 in Pancreatic Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-360, a potent and selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor, has emerged as a promising therapeutic agent in pre-clinical models of pancreatic cancer.[1][2][3] This technical guide provides a comprehensive summary of the key pre-clinical findings, detailing the experimental methodologies, quantitative data, and the molecular mechanisms underlying the anti-tumor activity of this compound in pancreatic cancer.

Quantitative Data Summary

The pre-clinical efficacy of this compound has been demonstrated through its receptor binding affinity and its ability to inhibit tumor growth in vivo. The following tables summarize the key quantitative data from these studies.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Receptor | Value | Reference |

| Ki | Human CCK-2 Receptor | 0.47 nM | [1][2] |

Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models

| Cancer Model | Treatment | Dosage & Administration | Tumor Growth Inhibition | Survival Benefit | Reference |

| MiaPaCa-2 Subcutaneous Xenograft | This compound | 100 mg/kg, oral, daily | 41.7% (P<0.01) | - | [1] |

| PANC-1 Subcutaneous Xenograft | This compound + Gemcitabine | This compound: Not specified; Gemcitabine: Not specified | 27.1% (vs. Gemcitabine alone, P<0.05) | Median survival of 57 days (vs. 49 days in vehicle, P<0.05) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pre-clinical findings. This section outlines the key experimental protocols used in the evaluation of this compound.

In Vivo Pancreatic Cancer Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with gemcitabine, in a living organism.

Animal Model:

-

Female BALB/c nude mice are typically used for subcutaneous xenograft models.

Cell Lines:

-

Human pancreatic adenocarcinoma cell lines such as MiaPaCa-2 and PANC-1 are commonly employed.

Procedure:

-

Cell Culture: Pancreatic cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Tumor Cell Implantation: A suspension of tumor cells (e.g., 3x106 MiaPaCa-2 cells) is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

-

Treatment Administration:

-

This compound is administered orally, typically as a daily dose (e.g., 100 mg/kg).

-

Gemcitabine is administered intravenously, often twice a week (e.g., 50 mg/kg).

-

-

Endpoint Analysis:

-

At the end of the study, tumors are excised and weighed.

-

For survival studies, mice are monitored until a pre-defined endpoint.

-

Tumor tissues can be collected for further analysis, such as immunohistochemistry or gene expression studies.

-

Western Blot Analysis for Protein Phosphorylation and Expression

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., Akt) and the expression levels of apoptosis-related proteins.

Procedure:

-

Cell Lysis: Pancreatic cancer cells, treated with this compound and/or gastrin, are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, survivin, XIAP, Mcl-1) and a loading control (e.g., β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the protein bands is quantified using densitometry software.

Signaling Pathways and Molecular Mechanisms

This compound exerts its anti-tumor effects in pancreatic cancer through the modulation of several key signaling pathways.

Inhibition of Gastrin/CCK-2 Receptor-Mediated Pro-Survival Signaling

Gastrin, acting through the CCK-2 receptor, promotes the survival of pancreatic cancer cells by activating the PI3K/Akt signaling pathway. This compound, as a direct antagonist of the CCK-2 receptor, blocks this interaction, leading to a reduction in Akt phosphorylation.[1] The subsequent decrease in pro-survival signaling results in the downregulation of anti-apoptotic proteins, including survivin, X-linked inhibitor of apoptosis protein (XIAP), and myeloid cell leukemia-1 (Mcl-1).

Suppression of Gemcitabine-Induced VEGFA Expression

Pre-clinical studies have shown that the chemotherapeutic agent gemcitabine can induce the expression of Vascular Endothelial Growth Factor A (VEGFA), a key promoter of angiogenesis.[4] this compound has been found to suppress this gemcitabine-induced VEGFA expression, suggesting a mechanism by which this compound may enhance the efficacy of chemotherapy by inhibiting tumor angiogenesis.

Conclusion

The pre-clinical data for this compound in pancreatic cancer models demonstrate its potential as a targeted therapeutic agent. Its high affinity for the CCK-2 receptor, coupled with its ability to inhibit pro-survival signaling and suppress chemotherapy-induced angiogenesis, provides a strong rationale for its clinical development. The quantitative data from in vivo studies, showing significant tumor growth inhibition and survival benefits, further support its promise in this challenging disease. This technical guide summarizes the foundational pre-clinical work that underpins the ongoing investigation of this compound as a novel treatment for pancreatic cancer.

References

- 1. Effect of this compound, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines in vivo and mode of action determinations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel cholecystokinin-2/gastrin receptor antagonist, inhibits gemcitabine-induced expression of the vascular endothelial growth factor gene in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-360: A Novel Cholecystokinin Receptor Antagonist with Analgesic Potential in Cancer-Induced Pain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Cancer-induced pain (CIP) remains a significant clinical challenge, often inadequately managed by standard analgesic therapies. Z-360 (also known as Nastorazepide), an orally active cholecystokinin-2 (CCK2)/gastrin receptor antagonist developed by Zeria Pharmaceutical Co., Ltd., has demonstrated promising analgesic properties in preclinical models of cancer-induced pain. This technical guide provides a comprehensive overview of the existing data on this compound's efficacy, mechanism of action, and the experimental protocols used in its evaluation.

Quantitative Data Summary

The analgesic efficacy of this compound has been evaluated in preclinical models of cancer-induced pain. The following tables summarize the key quantitative findings from these studies.

Table 1: Analgesic Efficacy of this compound in a Mouse Model of Cancer-Induced Pain

| Parameter | Treatment Group | Dosage | Outcome | Reference |

| Mechanical Allodynia | This compound | 100 and 300 mg/kg (oral, single and repeated administration) | Significant anti-allodynic effect | [1] |

| Devazepide (CCK1 antagonist) | Repeated administration | Anti-allodynic effect observed | [1] | |

| YF476 (CCK2 antagonist) | 1 and 10 mg/kg | No effect | [1] | |

| Nociceptive Responses (Formalin Test - Late Phase) | This compound | 30-300 mg/kg (oral) | Dose-dependent inhibitory effect | [1] |

| Devazepide (CCK1 antagonist) | Not specified | Inhibited nociceptive responses | [1] | |

| Combination Therapy (Cancer Pain Model) | This compound + Morphine | Not specified | Increased inhibition of pain-related responses compared to monotherapy | [1] |

Table 2: Clinical Trial Data (Phase Ib/IIa) in Advanced Pancreatic Cancer

| Parameter | Treatment Group | Dosage | Outcome | Reference |

| Pain Improvement | This compound + Gemcitabine | 120 mg and 240 mg | A higher proportion of patients reported improvement in pain compared to placebo | [2] |

| Disease Status | This compound (120 mg) + Gemcitabine | 120 mg | 62.5% had stable disease | [2] |

| This compound (240 mg) + Gemcitabine | 240 mg | 25% had stable disease | [2] | |

| Placebo + Gemcitabine | N/A | 60% had stable disease | [2] |

Mechanism of Analgesic Action

This compound is a potent CCK2 receptor antagonist with a Ki value of 0.47 nM for the human CCK2 receptor.[3] While its primary target is the CCK2 receptor, preclinical studies suggest its analgesic effects in cancer-induced pain are mediated, at least in part, through the CCK1 receptor.[1][4]

The proposed mechanism involves the suppression of interleukin-1β (IL-1β) production in the cancerous tissue.[4][5] This reduction in IL-1β leads to the downstream inhibition of two key signaling molecules implicated in pain transmission:

-

Ephrin B1: this compound treatment inhibits the upregulation of ephrin B1 gene expression in the dorsal root ganglia (DRGs).[4][5]

-

NR2B subunit of the NMDA receptor: this compound prevents the phosphorylation of the NR2B subunit in the spinal cord.[4][5]

This signaling cascade represents a novel pathway in cancer-induced pain that is targeted by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's analgesic properties.

Cancer-Induced Pain Model in Mice

-

Animal Model: C57BL/6 mice are typically used.

-

Cell Line: B16/BL6 melanoma cells are orthotopically transplanted into the plantar region of the right hind paw.

-

Pain-like Behavior Assessment:

-

Spontaneous Pain: Licking behavior of the injected paw is observed and quantified.

-

Mechanical Allodynia/Hyperalgesia: Mechanical stimuli of varying forces (using von Frey filaments) are applied to the paw, and the withdrawal threshold is measured.

-

-

Drug Administration: this compound is administered orally.

-

Timeline: Pain behaviors are typically observed from day 10 post-transplantation.

Formalin Test in Mice

-

Procedure: A dilute solution of formalin is injected into the plantar surface of the mouse's hind paw.

-

Pain Response Measurement: The time the animal spends licking or biting the injected paw is recorded in two phases:

-

Early Phase (0-5 minutes post-injection): Represents acute nociceptive pain.

-

Late Phase (15-30 minutes post-injection): Represents inflammatory pain.

-

-

Drug Administration: this compound is administered orally prior to the formalin injection.

Gene and Protein Expression Analysis

-

Tissue Collection: Dorsal root ganglia (DRGs) and spinal cord tissue are collected from the cancer-induced pain model mice.

-

Gene Expression Analysis (Ephrin B1):

-

RNA is extracted from the DRGs.

-

Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of ephrin B1.

-

-

Protein Phosphorylation Analysis (NR2B):

-

Protein is extracted from the spinal cord tissue.

-

Western blotting is performed using antibodies specific for the phosphorylated form of the NR2B subunit.

-

-

Cytokine Analysis (IL-1β):

-

Protein is extracted from the cancer-inoculated hind paw tissue.

-

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of IL-1β protein.

-

Visualizations

Signaling Pathway of this compound in Cancer-Induced Pain

Caption: Proposed signaling pathway for the analgesic action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Experimental workflow for evaluating this compound in a mouse model of cancer-induced pain.

References

- 1. Pharmacological evaluation of analgesic effects of the cholecystokinin2 receptor antagonist this compound in mouse models of formalin- and cancer-induced pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase Ib/IIa trial to evaluate the CCK2 receptor antagonist this compound in combination with gemcitabine in patients with advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-360 and the Gastrin Receptor: A Technical Guide to a Targeted Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-360, also known as Nastorazepide or YF476, is a potent and selective, orally active antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor. This receptor and its ligand, gastrin, have been implicated in the proliferation and survival of various cancer cells, particularly in pancreatic and gastric cancers. This compound has been investigated as a therapeutic agent, often in combination with chemotherapy, to block the pro-tumorigenic signaling cascades initiated by gastrin receptor activation. This technical guide provides an in-depth overview of this compound's interaction with the gastrin receptor, including its binding affinity, mechanism of action, and the experimental methodologies used to characterize this interaction.

Core Concepts: this compound and the Gastrin Receptor

This compound is a non-peptidic, small molecule antagonist that exhibits high affinity and selectivity for the CCK2 receptor. The gastrin receptor is a G-protein coupled receptor (GPCR) that, upon binding by its ligand gastrin, initiates a cascade of intracellular signaling events. These pathways are known to promote cell growth, proliferation, and inhibit apoptosis, thereby contributing to tumor progression. By competitively binding to the gastrin receptor, this compound effectively blocks these downstream signals.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and in vivo efficacy of this compound.

Table 1: this compound Binding Affinity for Cholecystokinin Receptors

| Receptor | Species | Ligand | Assay Type | Ki (nM) | Reference |

| CCK2/Gastrin | Human | [3H]CCK-8 | Competition Binding | 0.47 | |

| CCK2/Gastrin | Rat (brain) | [125I]CCK-8 | Competition Binding | 0.068 | [1] |

| CCK2/Gastrin | Canine (cloned) | [125I]CCK-8 | Competition Binding | 0.62 | [1] |

| CCK1 | Rat (pancreas) | [125I]CCK-8 | Competition Binding | 316 | [1] |

Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models

| Cancer Cell Line | Animal Model | This compound Dose | Combination Agent | Outcome | Reference |

| MiaPaCa-2 | Subcutaneous Xenograft | 100 mg/kg (oral) | - | 41.7% tumor growth inhibition | |

| PANC-1 | Subcutaneous Xenograft | Not specified | Gemcitabine | Significant inhibition of tumor growth compared to either agent alone | |

| PANC-1 | Orthotopic Xenograft | Not specified | Gemcitabine | Significantly prolonged survival |

Signaling Pathways

Activation of the gastrin receptor (CCK2R) by its ligand, gastrin, triggers multiple downstream signaling pathways that are crucial for cellular processes like proliferation and survival. This compound, as a competitive antagonist, blocks the initiation of these cascades.

Gastrin Receptor Signaling Cascade

The binding of gastrin to the CCK2R, a Gq-protein coupled receptor, initiates a series of intracellular events. This leads to the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events converge on downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and apoptosis.

References

Methodological & Application

Z-360 Application Notes and Protocols for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: Z-360 is a potent, ATP-competitive, and highly selective small molecule inhibitor of the Class I phosphoinositide 3-kinase (PI3K) alpha and delta isoforms. The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates cell proliferation, growth, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[1][2][4] These application notes provide detailed protocols for utilizing this compound to investigate the PI3K pathway in in vitro models. Key applications include assessing the compound's anti-proliferative effects and confirming its mechanism of action by analyzing downstream signaling events.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays.

Table 1: this compound In Vitro Kinase Inhibitory Activity

| Target Isoform | IC50 (nM) | Assay Type |

|---|---|---|

| PI3Kα (p110α) | 3 | Kinase Assay |

| PI3Kβ (p110β) | 166 | Kinase Assay |

| PI3Kδ (p110δ) | 9 | Kinase Assay |

| PI3Kγ (p110γ) | 262 | Kinase Assay |

| mTOR | >10,000 | Kinase Assay |

IC50 values are determined using in vitro kinase assays, which directly measure the enzymatic activity of the target protein.[2][5]

Table 2: this compound Anti-Proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Type |

|---|---|---|---|

| MCF-7 | Breast Cancer (PIK3CA mutant) | 55 | Cell Viability (72h) |

| T47D | Breast Cancer (PIK3CA mutant) | 89 | Cell Viability (72h) |

| PC-3 | Prostate Cancer (PTEN null) | 125 | Cell Viability (72h) |

| U-87 MG | Glioblastoma (PTEN null) | 150 | Cell Viability (72h) |

| A549 | Lung Cancer (Wild-Type) | >5,000 | Cell Viability (72h) |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after a 72-hour treatment period.

Experimental Protocols

Protocol 1: Cell Viability MTS Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[3][6] Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product, which is quantifiable by absorbance.[7][8]

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Sterile 96-well, clear-bottom tissue culture plates

-

MTS reagent solution

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

-

Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A common concentration range to test is 0.01 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.[6][10] Incubate for 1 to 4 hours at 37°C, protected from light.[6][10] The optimal incubation time may vary by cell type.[7]

-

Data Acquisition: Shake the plate briefly and measure the absorbance at 490 nm using a plate reader.[6][7]

-

Data Analysis: Subtract the absorbance of background (medium only) wells. Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition

This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt.[1][11] A decrease in the phosphorylation of Akt at Serine 473 (Ser473) and Threonine 308 (Thr308) is a robust indicator of PI3K inhibition.[1]

Materials:

-

6-well tissue culture plates

-

This compound stock solution (10 mM in DMSO)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 2-4 hours).

-

Cell Lysis: After treatment, place plates on ice and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]

-

Lysate Clarification: Incubate the lysate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[11][12]

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg). Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.[11]

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.[9]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody (e.g., anti-phospho-Akt, diluted 1:1000) overnight at 4°C with gentle agitation.[5][11]

-

Wash the membrane three times for 5-10 minutes each with TBST.[11]

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[11]

-

Wash the membrane again three times with TBST.

-

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[1][5]

-

Analysis: For quantitative analysis, use densitometry software to measure band intensity. Normalize the phospho-protein signal to the total protein signal and then to a loading control (e.g., β-actin).[1][5]

Visualizations

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Caption: Experimental workflow for Western Blot analysis of PI3K pathway inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. cohesionbio.com [cohesionbio.com]

- 8. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

Application Notes and Protocols for Z-360 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Z-360, also known as nastorazepide, is an orally active antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor, which is under development as a therapeutic agent for pancreatic cancer.[1][2] The CCK2 receptor is overexpressed in several tumor types, making it a viable target for cancer therapy.[3] This document provides a comprehensive guide for the preparation and use of this compound in cell culture experiments, covering essential protocols from stock solution preparation to cell treatment and analysis. The methodologies outlined herein are designed to ensure consistency and accuracy in research applications.

Introduction

This compound is a small molecule inhibitor that has demonstrated potential in preclinical and clinical studies for its analgesic effects and its ability to prolong survival in pancreatic cancer models when used in combination with gemcitabine.[1][2] Its mechanism of action involves the blockade of the CCK2 receptor, which in turn can suppress the production of interleukin-1β (IL-1β) and inhibit a downstream pain cascade.[1][2] Proper handling and preparation of this compound are critical for obtaining reliable and reproducible data in in vitro cell culture systems. This guide offers detailed protocols for solubilization, storage, and application of this compound to cultured cells.

Compound Information and Handling

Before initiating any experiment, it is crucial to review the Safety Data Sheet (SDS) for this compound. Key information regarding its chemical properties, storage conditions, and safety precautions should be noted.

Table 1: this compound Compound Properties

| Property | Value | Notes |

| IUPAC Name | (R)-1-(2,3-dihydro-1-(2'-(methyl-d3)-1,1'-biphenyl-4-yl)-2-oxo-5-phenyl-1H-benzo[e][2][4]diazepin-3-yl)-3-(3-methylphenyl)urea | For accurate identification and literature search. |

| Molecular Formula | C36H28D3N4O2 | - |

| Molecular Weight | 557.7 g/mol | Essential for accurate concentration calculations. |

| Purity | >98% (as determined by HPLC) | Ensure high purity to avoid confounding experimental results. |

| Solubility | Soluble in DMSO | Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[4][5] |

| Storage | Store at -20°C, protected from light | Proper storage is crucial to maintain the compound's stability and activity.[4][5] |

Experimental Protocols

Preparation of this compound Stock Solutions

Concentrated stock solutions are prepared to minimize the volume of solvent added to cell cultures, as solvents like DMSO can be toxic to cells at higher concentrations (<0.5% is generally recommended).[6]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculation: Determine the mass of this compound required to prepare a stock solution of a desired concentration (e.g., 10 mM).

-

Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000

-

-

Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Solubilization: Add the appropriate volume of DMSO to the tube.

-

Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be necessary for some compounds.[5]

-

Sterilization: If required, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[5]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or as recommended by the manufacturer.[4][5]

Cell Culture Treatment Protocol

This protocol describes a general procedure for treating adherent cells with this compound.

Materials:

-

Cultured cells in multi-well plates

-

Complete cell culture medium

-

Prepared stock solution of this compound

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells at the desired density in multi-well plates and allow them to adhere and grow for 24 hours.

-

Preparation of Working Solutions: Thaw a single aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is crucial to differentiate the effects of the compound from those of the solvent.[4]

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal working concentration.

Table 2: Recommended Concentration Ranges for Initial Experiments

| Assay Type | Cell Line Example | Suggested Concentration Range | Incubation Time |

| Cell Viability (MTT/XTT) | PANC-1 (Pancreatic Cancer) | 0.1 µM - 100 µM | 48 - 72 hours |

| Apoptosis Assay (Annexin V) | AsPC-1 (Pancreatic Cancer) | 1 µM - 50 µM | 24 - 48 hours |

| Western Blot (Signaling Pathway Analysis) | A431-CCK2-R+ (CCK2-R Overexpressing)[3] | 5 µM - 25 µM | 1 - 24 hours |

| IL-1β Production (ELISA) | Macrophage Cell Line (e.g., RAW 264.7) | 0.5 µM - 20 µM | 24 hours |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effects of this compound on cultured cells.

This compound Mechanism of Action in Cancer-Induced Pain

This compound is known to suppress IL-1β production, which in turn affects downstream signaling related to pain.[1][2] The diagram below illustrates this proposed signaling pathway.

Conclusion

These application notes provide a foundational framework for the use of this compound in cell culture experiments. Adherence to these protocols will aid researchers in obtaining consistent and reliable data. It is important to note that specific parameters may need to be optimized for different cell lines and experimental setups.

References